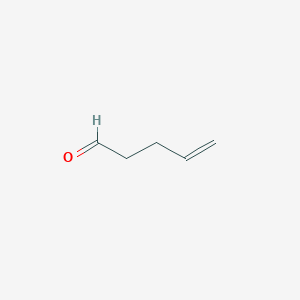

4-Pentenal

Übersicht

Beschreibung

3,4,5,6-Tetrachloro-[1,2]benzoquinone is an artificial organic compound belonging to the quinone family. It is a yellow solid with the molecular formula C6Cl4O2 and a molecular weight of 245.88 g/mol .

Wissenschaftliche Forschungsanwendungen

3,4,5,6-Tetrachloro-[1,2]benzochinon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei Oxidations- und Substitutionsreaktionen.

Biologie: Die Verbindung wird auf ihre Wechselwirkungen mit biologischen Molekülen und ihre potenziellen Auswirkungen auf zelluläre Prozesse untersucht.

Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3,4,5,6-Tetrachloro-[1,2]benzochinon beinhaltet seine Fähigkeit, als Oxidationsmittel zu wirken. Es kann Elektronen von anderen Molekülen aufnehmen, was zu deren Oxidation führt. Diese Eigenschaft wird in verschiedenen chemischen Reaktionen und industriellen Prozessen genutzt. Darüber hinaus beeinflusst seine Hemmung von Cytochrom-P450-Enzymen den Stoffwechsel von Medikamenten und anderen Verbindungen, was es zu einem wertvollen Werkzeug in der pharmakologischen Forschung macht .

Wirkmechanismus

Target of Action

4-Pentenal primarily targets the protein cAMP-dependent protein kinase catalytic subunit alpha . This protein plays a crucial role in the cAMP-dependent pathway, which is involved in many cellular processes, including the regulation of metabolism, ion transport, and cell proliferation .

Mode of Action

The interaction of this compound with its target protein could induce conformational changes, affecting the protein’s activity and downstream signaling .

Biochemical Pathways

Given its target, it’s likely involved in the camp-dependent pathway . Furthermore, a study using density functional theory (DFT) indicated the involvement of five possible reaction pathways during the cobalt (0)-catalyzed intramolecular hydroacylation of this compound . These include the formation of cyclopentanone, cyclobutanone, butylenes, cyclobutane, and cyclopropane .

Result of Action

The interaction of this compound with its target protein could potentially affect various cellular processes regulated by the camp-dependent pathway

Biochemische Analyse

Cellular Effects

In the context of cellular effects, 4-Pentenal has been found to induce increases in intracellular calcium in cultured neonatal rat trigeminal ganglion neurons . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

3,4,5,6-Tetrachloro-[1,2]benzochinon kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Syntheseroute umfasst die Chlorierung von 1,2-Benzochinon. Die Reaktion wird typischerweise in Gegenwart eines Chlorierungsmittels wie Chlorgas oder Sulfurylchlorid unter kontrollierten Bedingungen durchgeführt . Die Reaktionsbedingungen, einschließlich Temperatur und Lösungsmittel, können die Ausbeute und Reinheit des Produkts erheblich beeinflussen.

Industrielle Produktionsmethoden umfassen häufig großtechnische Chlorierungsprozesse, bei denen die Reaktionsparameter für maximale Effizienz und Kosteneffektivität optimiert werden. Das Produkt wird dann durch Umkristallisation oder andere geeignete Reinigungsverfahren gereinigt, um die gewünschte Qualität zu erreichen .

Analyse Chemischer Reaktionen

3,4,5,6-Tetrachloro-[1,2]benzochinon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann in der organischen Synthese als Oxidationsmittel fungieren und die Oxidation verschiedener Substrate erleichtern.

Reduktion: Die Verbindung kann unter geeigneten Bedingungen zu Tetrachlorohydrochinon reduziert werden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nucleophile ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Amine für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

3,4,5,6-Tetrachloro-[1,2]benzochinon ähnelt anderen Chinonen, wie Tetrachloro-1,4-benzochinon und Tetrafluoro-1,4-benzochinon. Seine einzigartige Struktur und Reaktivität machen es jedoch einzigartig. Zum Beispiel:

Tetrachloro-1,4-benzochinon: Diese Verbindung hat Chloratome an verschiedenen Positionen am Benzochinonring, was zu unterschiedlicher Reaktivität und Anwendung führt.

Tetrafluoro-1,4-benzochinon: Das Vorhandensein von Fluoratomen anstelle von Chlor führt zu unterschiedlichen chemischen Eigenschaften und Reaktivität.

Diese Unterschiede unterstreichen die Einzigartigkeit von 3,4,5,6-Tetrachloro-[1,2]benzochinon und seine spezifischen Anwendungen in verschiedenen Bereichen.

Biologische Aktivität

4-Pentenal, also known as pent-4-enal, is an organic compound classified as an alpha-hydrogen aldehyde. Its chemical formula is CHO, and it has garnered attention for its various biological activities and applications in food science, fragrance, and potential therapeutic uses. This article delves into the biological activity of this compound, summarizing research findings, case studies, and its implications in various fields.

This compound is characterized by its unsaturated aldehyde structure, which contributes to its reactivity and biological properties. The compound is known for its distinctive aroma and flavor, making it a valuable ingredient in food and fragrance industries.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 84.12 g/mol |

| Boiling Point | 103 °C |

| Density | 0.81 g/cm³ |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus , suggesting potential applications as a natural preservative in food products . The mechanism of action appears to involve disruption of the bacterial cell membrane, leading to cell lysis.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, research on the Sarcoma 180 model revealed that derivatives of this compound could inhibit tumor growth by inducing apoptosis in cancer cells . This suggests a potential role for this compound in cancer therapeutics.

Flavoring Agent

As a flavoring agent, this compound is recognized for its pleasant odor profile, often described as fruity or floral. It is used in various food products to enhance flavor and aroma. Its application as a food additive has been approved under various regulatory frameworks .

Case Studies

- Food Preservation : A study investigated the use of this compound as a natural preservative in meat products. Results indicated that incorporation of this compound significantly reduced microbial load and extended shelf life without compromising sensory qualities .

- Cancer Research : In a controlled experiment involving human cancer cell lines, treatments with this compound derivatives resulted in a marked decrease in cell viability, highlighting its potential as an anticancer agent. The study suggested further exploration into its mechanisms and effectiveness against different cancer types .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Apoptosis Induction : In cancer cells, it may activate pathways leading to programmed cell death.

- Flavor Enhancement : The compound's structure contributes to its ability to bind with olfactory receptors, enhancing flavor perception.

Eigenschaften

IUPAC Name |

pent-4-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMSUJWRUHPEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062178 | |

| Record name | 4-Pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Cooked brown and roasted aroma | |

| Record name | 4-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol) | |

| Record name | 4-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853-0.857 | |

| Record name | 4-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2100-17-6 | |

| Record name | 4-Pentenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002100176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71K1W8950B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Pentenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Pentenal?

A1: The molecular formula of this compound is C5H8O, and its molecular weight is 84.12 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: [1H NMR analysis of this compound reveals distinct signals for protons in different chemical environments.][9] Kinetic isotope effects have been studied using 14C and 18O labeling in conjunction with 1H NMR. []

- Mass Spectrometry (MS): MS analysis provides information about the molecular weight and fragmentation pattern of this compound. [, ]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in this compound, such as the aldehyde C=O stretch. []

Q3: What is the stability of this compound under different conditions?

A3: this compound can undergo various reactions, including:

- Oxidation: It can be oxidized to 4-pentenoic acid. []

- Reduction: It can be reduced to 4-pentenol. []

- Cyclization: In the presence of appropriate catalysts, it can undergo intramolecular hydroacylation to form cyclopentanone. [, , , , , , , ]

- Thermal Rearrangement: Upon heating, it can rearrange to form 3-pentenal. []

Q4: What is the role of this compound in rhodium-catalyzed hydroacylation reactions?

A4: this compound serves as a model substrate for studying rhodium-catalyzed intramolecular hydroacylation, a reaction that forms cyclopentanone. [, , , , , , , ] This reaction involves the activation of the aldehydic C-H bond and subsequent cyclization.

Q5: How does the structure of the catalyst influence the selectivity and efficiency of this compound hydroacylation?

A5: Research indicates that:

- Cationic Rhodium Complexes: Catalysts like [Rh(chiral diphosphine)]+ show high turnover numbers and frequencies at room temperature. [] The type of chiral diphosphine ligand significantly impacts enantioselectivity, with BINAP often yielding excellent results. [, , ]

- Bulky Ligands: In the hydroacylation of alkynes, bulky ligands on the rhodium catalyst can influence regioselectivity, favoring the formation of specific isomers. []

Q6: What are the synthetic applications of this compound hydroacylation?

A6: The reaction is highly valuable for constructing:

- Cyclopentanones: this compound and its derivatives readily cyclize to form substituted cyclopentanones, which are important structural motifs in various natural products. [, , , , , , , , ]

- Enantiomerically Pure Compounds: The use of chiral diphosphine ligands in rhodium-catalyzed hydroacylation allows for the asymmetric synthesis of enantiomerically enriched cyclopentanones. [, , , ]

- Natural Product Intermediates: This methodology has been employed in the synthesis of several natural products and their intermediates, showcasing its utility in complex molecule synthesis. [, ]

Q7: Have computational methods been applied to study the hydroacylation of this compound?

A7: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of rhodium-catalyzed hydroformylation of 1,3-butadiene, a reaction related to this compound. [] These calculations help understand the selectivity towards different products. Additionally, DFT has been used to study the cycloisomerization of 2-allyl-4-pentenal derivatives. []

Q8: How is this compound synthesized?

A8: Several synthetic routes to this compound exist, including:

- Pyrolysis of Vinyloxypentene: This multi-step process starts with 1-penten-3-ol and yields this compound as the final product. []

- Claisen Rearrangement: This reaction involves the rearrangement of an allyl vinyl ether to form an aldehyde, with this compound being accessible through this method. [, ]

- Pyrolysis of Azetidinone Derivatives: This method utilizes the thermal decomposition of azetidinone derivatives to generate various valuable intermediates, including this compound. [, ]

Q9: Where is this compound found naturally?

A9: this compound has been identified as a volatile component in various fruits, including cherry tomatoes and Cornus officinalis Sieb. et Zucc. [, ] Its concentration can be influenced by factors such as nitrogen and potassium levels in the soil. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.